hCAI/II-IN-6

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

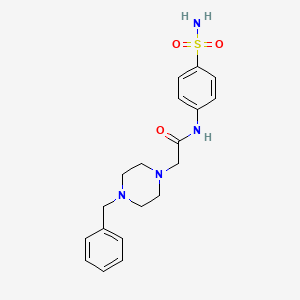

2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c20-27(25,26)18-8-6-17(7-9-18)21-19(24)15-23-12-10-22(11-13-23)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24)(H2,20,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBFFHZLNCWIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Hcai/ii in 6 Inhibition

Enzyme Kinetic Analysis of hCAI/II-IN-6

The kinetic properties of this compound were evaluated to determine its potency and selectivity towards various hCA isoforms. This analysis includes the determination of inhibition constants, comparison with other inhibitors, and its effect on the enzyme's esterase function.

| Isoform | Inhibition Constant (K_i) in nM |

| hCA I | 220 |

| hCA II | 4.9 |

| hCA VII | 6.5 |

| hCA XII | >50,000 |

This table presents the inhibition constants (K_i) of this compound for human carbonic anhydrase isoforms I, II, VII, and XII. A lower K_i value indicates a higher inhibitory potency.

Other experimental sulfonamide inhibitors exhibit different selectivity profiles. For example, some series of 3-imino-2-indolonone derivatives show potent inhibition of hCA XII, with K_i values in the low nanomolar range (0.47-2.83 nM), an isoform that this compound does not significantly inhibit. auctoresonline.org Another compound, hCAII-IN-7, shows potent inhibition of hCA I (K_i = 60.7 nM) and hCA IX (K_i = 35.2 nM), but is less potent against hCA II (K_i = 320.7 nM) compared to this compound. medchemexpress.com This comparative data highlights the diverse structure-activity relationships that govern the selectivity of inhibitors for different CA isoforms.

In addition to their primary function of hydrating carbon dioxide, human carbonic anhydrases I and II (hCA I and hCA II) are known to exhibit esterase activity, catalyzing the hydrolysis of certain esters, although at a much slower rate. nih.govnih.govresearchgate.net This secondary function is also mediated by the active site's zinc-hydroxide ion, which acts as the nucleophile in the hydrolysis reaction, similar to the CO2 hydration mechanism. nih.govresearchgate.net

Inhibitors that target the active site zinc ion, such as sulfonamides, are known to reduce the esterase activity of CAs. nih.govresearchgate.net Given that this compound is a sulfonamide inhibitor that binds to the active site zinc, it consequently modulates and inhibits the esterase activity of the sensitive isoforms, particularly hCA II. The inhibition of esterase activity often correlates with the inhibition of the primary hydratase activity, as both catalytic functions rely on the same zinc-bound nucleophile. nih.gov

Molecular Mechanism of this compound Action at the Active Site

The inhibitory effect of this compound stems from its direct interaction with the catalytic machinery within the active site of the carbonic anhydrase enzyme.

The active site of human carbonic anhydrases features a zinc ion (Zn²⁺) that is essential for catalysis. nih.govacs.org This zinc ion is typically coordinated in a tetrahedral geometry by the imidazole (B134444) side chains of three highly conserved histidine residues and a water molecule or hydroxide (B78521) ion. nih.govpnas.org The binding of sulfonamide inhibitors, including this compound, is fundamentally dependent on the interaction with this zinc ion. auctoresonline.orgresearchgate.net

The sulfonamide moiety of the inhibitor binds directly to the Zn²⁺ ion. acs.orgresearchgate.net The deprotonated nitrogen atom of the sulfonamide group displaces the zinc-bound water molecule/hydroxide ion, becoming the fourth ligand for the zinc ion. auctoresonline.orgnih.gov This coordination anchors the inhibitor within the active site, a crucial step for its inhibitory function.

The catalytic cycle of carbonic anhydrase involves the nucleophilic attack of the zinc-bound hydroxide ion on a molecule of carbon dioxide. nih.govplos.org This is the rate-limiting step in the hydration reaction, leading to the formation of bicarbonate. nih.gov

By binding to the zinc ion, this compound prevents the formation of the reactive zinc-hydroxide species necessary for catalysis. plos.org The inhibitor effectively occupies the coordination site that would normally be held by the catalytic water/hydroxide. This obstruction of the active site blocks the access of the CO2 substrate and eliminates the nucleophile required for the hydration reaction, thus leading to potent inhibition of the enzyme's primary physiological function. plos.org

Impact on Proton Transfer Mechanism within the Active Site

The catalytic cycle of human carbonic anhydrase I and II (hCA I and hCA II) is fundamentally dependent on a rapid proton transfer step to regenerate the active form of the enzyme. This process, which is often the rate-limiting step of the entire catalytic reaction, involves the shuttling of a proton from a zinc-bound water molecule to the surrounding buffer solution. plos.orgnih.govresearchgate.net The key player in this relay is a histidine residue (His64 in hCA II), which acts as a proton shuttle, accepting a proton from the active site and transferring it to the bulk solvent via a network of ordered water molecules. nih.govnih.govmdpi.com

The binding of the inhibitor this compound, a member of the sulfonamide class of inhibitors, directly and fundamentally disrupts this proton transfer mechanism. However, it does not do so by altering the conformation of the His64 shuttle or the intervening water network, but rather by preventing the catalytic step that necessitates proton transfer in the first place. acs.org

Research and crystallographic studies of sulfonamide inhibitors binding to hCA active sites reveal a consistent mechanism of action. acs.orgresearchgate.netresearchgate.net The deprotonated nitrogen atom of the sulfonamide group displaces the nucleophilic zinc-bound hydroxide ion, coordinating directly to the catalytic Zn(II) ion in a tetrahedral geometry. acs.orgnih.gov This interaction is further stabilized by a strong hydrogen bond with the side chain of the Thr199 residue. acs.org

By occupying the position of the catalytic water/hydroxide molecule, this compound effectively halts the enzymatic cycle before the proton transfer can occur. The regeneration of the zinc-bound hydroxide—the very purpose of the proton shuttle—becomes a moot point as the inhibitor is firmly bound to the zinc. plos.orgmdpi.com Therefore, the impact of this compound on the proton transfer mechanism is one of complete preemption rather than modulation. The catalytic machinery is shut down at its core, rendering the subsequent proton transfer step inoperative.

The potency of this inhibition varies between the isoforms, as reflected in the inhibitor's K_i values.

Table 1: Inhibition Constants (K_i) of this compound for hCA Isoforms

| Isoform | Inhibition Constant (K_i) |

|---|---|

| hCA I | 220 nM medchemexpress.combioscience.co.uk |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

Chemical Synthesis and Analog Development Strategies for Hcai/ii in 6

Synthetic Methodologies for Benzenesulfonamide-Based hCA Inhibitors

The synthesis of benzenesulfonamide-based hCA inhibitors is a well-established field in medicinal chemistry. These methodologies generally revolve around the core benzenesulfonamide (B165840) structure, which is known to be a potent zinc-binding moiety. researchgate.net A common strategy involves the use of commercially available or readily synthesized aromatic sulfonamides that contain a reactive functional group, such as an amino, hydroxyl, or carboxyl group. researchgate.net This functional group serves as a handle for introducing various "tail" moieties through standard chemical reactions.

For instance, new derivatives can be synthesized through the reaction of amino-containing aromatic sulfonamides with a variety of anhydrides (mono-, bi-, and tricyclic) to create imide-containing sulfonamides. mdpi.com Another prevalent method is the use of copper(I)-mediated "click chemistry." This involves a cycloaddition reaction between an azide-containing benzenesulfonamide pharmacophore and various terminal alkynes to form a stable triazole ring, which acts as a linker to different aryl moieties. nih.gov Furthermore, multi-step synthetic pathways are often employed, starting from materials like 5-nitroindole, which can undergo N-alkylation, chlorosulfonation, amination, reduction, and finally amidation to produce complex indole-sulfonamide hybrids. eurekaselect.com These versatile synthetic approaches allow for the systematic exploration of chemical space around the core benzenesulfonamide scaffold to develop inhibitors with desired potency and isoform selectivity. nih.gov

Rational Design Principles for Modulating hCAI/II-IN-6 Activity

The "tail approach" is a dominant and highly successful strategy in the design of potent and selective carbonic anhydrase inhibitors. nih.govtandfonline.com This method involves attaching various chemical moieties, or "tails," to the aromatic/heterocyclic ring of the sulfonamide scaffold via a flexible linker. tandfonline.com These tails extend out from the zinc-binding group to interact with regions within the enzyme's active site cavity, beyond the immediate vicinity of the metal ion. nih.govcapes.gov.br By tailoring the chemical nature of the tail—incorporating groups like substituted phenyl moieties, benzamides, or pyridyl groups—researchers can exploit differences in the amino acid residues lining the active sites of various hCA isoforms. tandfonline.comfrontiersin.org This allows for the creation of additional hydrogen bonds, van der Waals, or hydrophobic interactions, which can significantly increase both the potency and, crucially, the selectivity of the inhibitor for a specific isoform, such as hCA I or II, over others. researchgate.netacs.org

Scaffold exploration, often termed "scaffold hopping," is a modern strategy used to discover novel chemotypes with molecular structures that are significantly different from the lead compound but retain similar biological activity. acs.orgwiley-vch.de In the context of this compound, this involves replacing the central benzenesulfonamide core with other structural motifs that can still present the key pharmacophoric features necessary for enzyme inhibition. slideshare.netnih.gov The goal is to identify new scaffolds that may offer improved properties, such as enhanced binding affinity, better selectivity, or more favorable physicochemical characteristics. wiley-vch.de

This exploration can involve minor modifications, like replacing atoms within a ring, or more significant changes, such as ring-opening or closure. nih.gov For example, a successful scaffold hopping approach led to the development of potent indole-based hCA II inhibitors from a different starting scaffold. nih.gov By combining the essential benzenesulfonamide core with diverse heterocyclic scaffolds like piperazine, quinazoline, or indole (B1671886), researchers can expand the chemical space and identify novel, isofunctional drug candidates. nih.govtandfonline.comacs.org This strategy is crucial for navigating around existing intellectual property and for optimizing a lead compound into a viable drug candidate. wiley-vch.deblogspot.com

Development and Characterization of this compound Analogs and Derivatives

Building upon the foundational design principles, the development of analogs and derivatives of this compound has led to the creation of novel chemical entities with diverse structural features and improved inhibitory profiles.

A significant area of development has been the synthesis of indole-based benzenesulfonamides. mdpi.com These compounds merge the zinc-binding sulfonamide group with an indole scaffold, a privileged structure in medicinal chemistry. researchgate.net By varying the substitution patterns and the linking amide groups on the indole ring, researchers have developed potent and highly selective inhibitors of hCA II. nih.gov For example, a series of N-aroyl-2-oxindole benzenesulfonamide conjugates were synthesized and found to preferentially inhibit tumor-associated isoforms IX and XII, while other indole-based compounds demonstrated high potency and selectivity for the cytosolic hCA II isoform. researchgate.netnih.gov

Another fruitful avenue has been the incorporation of picolinoyl moieties into sulfonamide structures. researchgate.netmdpi.com The reaction of aromatic or heterocyclic sulfonamides that have a free amino or hydroxyl group with picolinic acid results in novel derivatives. researchgate.net The coordination of these sulfonamides to metal ions, such as Co(II), Ni(II), and Cu(II), has been shown to produce complexes that are significantly more potent as CA inhibitors than the parent sulfonamide ligand, likely due to additional interactions with histidine residues in the active site. tandfonline.com

Table 1: Inhibitory Activity of Selected Indole-Based Benzenesulfonamides Against hCA Isoforms Data sourced from multiple studies to illustrate typical activity ranges. researchgate.netnih.gov

| Compound | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA IX (Kᵢ nM) | hCA XII (Kᵢ nM) |

|---|---|---|---|---|

| 2a | 76.2 | 5.9 | 201.1 | 55.4 |

| 2b | 101.4 | 7.3 | 250.5 | 68.1 |

| 2c | 95.3 | 9.0 | 224.7 | 72.9 |

| 2d | 88.6 | 7.1 | 210.9 | 63.5 |

| AAZ (Control) | 250 | 12 | 25 | 5.7 |

Table 2: Inhibitory Activity of a Heterocyclic Sulfonamide and its Metal Complexes Against hCA I and II Data represents inhibition constants (Kᵢ) in µM. tandfonline.com

| Compound | hCA I (Kᵢ µM) | hCA II (Kᵢ µM) |

|---|---|---|

| Ligand (1) | 4.6 | 3.2 |

| Co(II) Complex (2) | 0.28 | 0.145 |

| Ni(II) Complex (3) | 0.081 | 0.175 |

| Cu(II) Complex (4) | 0.316 | 0.325 |

| AAZ (Control) | 2.8 | 2.1 |

A cutting-edge strategy in drug discovery is the development of heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), which induce the degradation of a target protein rather than just inhibiting it. osti.govacs.org This approach has been applied to hCA II, using a simple aryl sulfonamide fragment as the targeting warhead. osti.govnih.gov

These degraders consist of three parts: a ligand that binds to the target protein (e.g., an hCA II inhibitor), a ligand that recruits an E3 ubiquitin ligase (like cereblon or VHL), and a linker connecting the two. acs.org By bringing the E3 ligase into proximity with hCA II, the degrader triggers the ubiquitination and subsequent degradation of the enzyme by the cell's proteasome machinery. nih.gov Researchers have successfully developed PROTACs that can effectively deplete hCA II levels in cells. acs.org Optimization of the linker length and composition was found to be critical, leading to the identification of a degrader with sub-nanomolar potency (DC₅₀ = 5 ± 3 nM) and the ability to cause sustained depletion of hCA II. acs.org This emerging technology offers a novel therapeutic modality for diseases involving hCA isoforms. osti.govkymeratx.comkymeratx.com

Table 3: Efficacy of Optimized hCAII PROTAC Degrader Data from evaluation in HEK293 cells. acs.org

| Compound | Linker Atoms | Target | Recruiter | DC₅₀ (nM) | Dₘₐₓ (%) |

|---|

| PROTAC 5 | 12 | hCA II | CRBN | 5 ± 3 | 96 |

Structure Activity Relationship Sar Studies of Hcai/ii in 6

Correlating Structural Features with Inhibitory Potency against hCA Isoforms

The core of this inhibitory action lies in the sulfonamide (RSO₂NH₂) moiety, a classic zinc-binding group (ZBG) for most carbonic anhydrase inhibitors. nih.govnih.gov This group coordinates to the Zn²⁺ ion within the enzyme's active site, displacing the catalytic water molecule and blocking the enzyme's function. nih.govresearchgate.net However, the potency and selectivity of inhibition are largely determined by the "tail" of the inhibitor molecule—the part of the structure extending away from the sulfonamide group. This tail interacts with amino acid residues lining the active site cavity, which differ among the various isoforms. researchgate.netnih.govnih.gov

For many sulfonamide-based inhibitors, modifications to the scaffold can dramatically alter their potency against different isoforms. For instance, in other series of inhibitors, the addition of bulky groups or alterations in the linker length between the sulfonamide and another cyclic moiety have been shown to enhance or decrease potency against specific targets like hCA I, II, IX, or XII. nih.govnih.gov

| Isoform | Ki (nM) |

|---|---|

| hCA I | 220 |

| hCA II | 4.9 |

| hCA VII | 6.5 |

Identification of Key Pharmacophoric Elements for hCA II and hCA VII Selectivity

The remarkable selectivity of hCAI/II-IN-6 for hCA II and hCA VII over other isoforms is attributed to specific pharmacophoric elements that create favorable interactions within the active sites of these particular enzymes. The active sites of hCA II and hCA VII are structurally very similar, which often leads to inhibitors targeting both.

The key to selectivity lies in exploiting the subtle differences in the amino acid residues that make up the active site cavity among the isoforms. researchgate.netnih.gov The structure of the inhibitor's tail is designed to form specific hydrogen bonds or engage in van der Waals interactions with residues unique to the target isoforms. For instance, in related inhibitors, selectivity for hCA II is often achieved through interactions with residues in the middle and outer parts of the active site cleft, such as Thr200 and Pro201. auctoresonline.org The specific arrangement of aromatic rings, linkers, and functional groups in the this compound scaffold is optimized to fit snugly into the active sites of hCA II and hCA VII, while being a poor fit for the active sites of hCA I and hCA XII.

Analysis of Structural Modifications on Off-Target hCA Inhibition

SAR studies on other series of CA inhibitors provide valuable insights. For example, modifications to the tail portion of sulfonamide inhibitors can drastically impact selectivity. Introducing bulky substituents can create steric hindrance in the more constricted active site of hCA I, thereby reducing off-target inhibition. nih.gov Conversely, modifications intended to increase potency against tumor-associated isoforms like hCA IX and XII, such as adding specific heterocyclic moieties, can sometimes decrease selectivity over the cytosolic hCA II isoform. nih.govauctoresonline.org The high selectivity of this compound suggests its structure avoids making favorable interactions with the unique residues present in the active sites of isoforms like hCA I and XII.

Sharpness of SAR in this compound Related Compounds

The term "sharpness" in SAR refers to how sensitive the biological activity is to small changes in the chemical structure. A sharp SAR means that even minor modifications, such as the addition or removal of a single methyl group or the change of a halogen atom, can lead to a dramatic change in inhibitory potency or selectivity.

Studies on various classes of carbonic anhydrase inhibitors have demonstrated that the SAR can indeed be very sharp. For example, in one series of benzenesulfonamides, the position of a substituent on an indole (B1671886) ring led to significant differences in activity, with 3-substituted indoles being the most active against hCA II. mdpi.com In another study, the replacement of a methyl group with a hydroxyl group had detrimental effects on the inhibition of hCA IX. tandfonline.com Similarly, the elongation of an alkyl chain or the substitution of a benzyl (B1604629) group has been shown to increase inhibitory activity against certain isoforms while decreasing selectivity over others. auctoresonline.org While specific data on a broad range of this compound analogs is limited in the public domain, the principles derived from structurally related sulfonamides suggest that its activity and selectivity profile are likely the result of a highly optimized structure, and minor deviations could significantly alter its properties.

Structural Biology of Hcai/ii in 6 and Hca Complexes

X-ray Crystallographic Investigations of hCAII-Inhibitor Adducts

While a specific X-ray crystal structure for the hCAI/II-IN-6-hCAII adduct is not publicly available, extensive crystallographic studies on numerous similar sulfonamide inhibitors in complex with hCAII have elucidated a canonical binding mode. nih.govacs.orgzenodo.org These studies form the foundation for understanding the interaction of this class of inhibitors, including this compound.

High-Resolution Structure Determination of hCAII with Inhibitors

X-ray crystallography has been a pivotal tool in determining the three-dimensional structures of hCAII in complex with a vast array of sulfonamide inhibitors, often to high resolutions (e.g., 1.0 Å to 1.6 Å). nih.govrcsb.orgacs.orgrcsb.org These high-resolution structures reveal in atomic detail the precise arrangement of the inhibitor within the enzyme's active site. rcsb.org The active site of hCAII is a cone-shaped cavity, approximately 15 Å deep, with the catalytic zinc ion situated at its base. nih.govnih.gov The generation of over 100 distinct hCAII structures has provided a comprehensive blueprint of its active site and interaction with ligands. nih.gov

The process often involves co-crystallizing the purified hCAII enzyme with the inhibitor or soaking pre-formed enzyme crystals in a solution containing the inhibitor. hilarispublisher.com The resulting electron density maps allow for the unambiguous placement of the inhibitor and the identification of interacting residues and water molecules. researchgate.net For example, the structure of hCAII in complex with the antiglaucoma drug dorzolamide (B1670892) and other sulfonamides has been resolved, providing a clear picture of their binding. nih.govacs.org

Detailed Analysis of Ligand Binding Poses and Interactions

The binding of benzenesulfonamides like this compound to the hCAII active site is characterized by a set of well-defined interactions. acs.orgmdpi.com The primary and defining interaction is the coordination of the sulfonamide group's deprotonated nitrogen atom to the catalytic Zn(II) ion. mdpi.comnih.govnih.gov This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity. acs.orgmdpi.com

This coordination is further stabilized by a crucial hydrogen bond network. A highly conserved threonine residue, Thr199, acts as a key hydrogen bond donor and acceptor to the sulfonamide's SO2 group, anchoring it in place. nih.govacs.org Additional stability is often provided by a water-mediated hydrogen bond to the side chain of Gln92. nih.govacs.org

The "tail" portion of the inhibitor, which for this compound is the 3-chloro-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)phenyl group, extends away from the zinc and interacts with residues lining the active site cavity. hilarispublisher.comhilarispublisher.com This part of the active site is divided into hydrophobic and hydrophilic regions. nih.govtandfonline.com The tail can form van der Waals contacts and hydrophobic interactions with residues such as Val121, Phe131, Leu198, and Pro201, influencing the inhibitor's affinity and selectivity. nih.govresearchgate.netrsc.org Molecular docking studies performed on this compound suggest its effective binding within the active site of hCAII (using PDB ID: 1ZFQ). hilarispublisher.comhilarispublisher.comresearchgate.net

Table 1: Typical Interactions of Sulfonamide Inhibitors in the hCAII Active Site

| Interaction Type | Inhibitor Moiety | hCAII Residue/Component |

|---|---|---|

| Coordination Bond | Sulfonamide NH⁻ | Zn(II) ion |

| Hydrogen Bond | Sulfonamide SO₂ | Thr199 (hydroxyl & backbone amide) |

| Hydrogen Bond (Water-mediated) | Sulfonamide SO₂ | Gln92 |

| van der Waals / Hydrophobic | Phenyl ring & tail | Val121, Phe131, Leu198, Pro201, Trp209 |

Comparative Structural Analysis of this compound Binding Across hCA Isoforms

This compound exhibits significant selectivity for hCAII over hCAI. Kinetic studies have determined the inhibition constants (Ki) for this compound against these isoforms, highlighting its potency and preference. hilarispublisher.comhilarispublisher.comresearchgate.net

Table 2: Inhibition Constants (Kᵢ) of this compound for hCA Isoforms

| Isoform | Kᵢ (nM) |

|---|---|

| hCA I | 220 |

| hCA II | 4.9 |

Data sourced from inhibitor activity assays. hilarispublisher.comhilarispublisher.comresearchgate.net

The structural basis for this selectivity lies in the differences in the amino acid residues that line the active site cavity of the two isoforms. tandfonline.combiorxiv.org While the zinc-coordinating histidines are conserved, the residues that interact with the inhibitor's tail region differ. tandfonline.com One of the most critical differences between hCAI and hCAII is at position 131, which is a bulky Phenylalanine (Phe) in hCAII but a smaller residue in other isoforms like hCA IX (Valine) and hCA XII (Alanine). acs.orgmdpi.com These differences in the active site entrance and surrounding pockets allow for the design of inhibitors whose tails can exploit these unique features to achieve isoform-specific binding. acs.orgbiorxiv.org Although hCAI and hCAII are structurally similar, variations in residues like Asn62, Asn67, and His64 at the entrance of the active site can be exploited to achieve selectivity. tandfonline.comuniprot.org The tetrachlorophthalimide moiety of this compound likely engages in specific interactions within the hCAII active site that are less favorable in the hCAI active site, leading to its greater potency against hCAII. researchgate.netresearchgate.net

Implications of Structural Data for Rational Inhibitor Design

The wealth of structural information from X-ray crystallography and molecular modeling of hCA-inhibitor complexes is fundamental to rational drug design. nih.govacs.org Understanding the precise interactions between an inhibitor and the active site allows for the targeted modification of the inhibitor's structure to enhance potency and, crucially, selectivity. tandfonline.comrsc.org

The "tail approach" has become a cornerstone of modern CAI design. acs.org This strategy focuses on modifying the tail of a zinc-binding scaffold (like benzenesulfonamide) to optimize interactions with the variable regions of the active site rim. acs.orgacs.org By tailoring the tail's size, shape, and chemical properties, inhibitors can be designed to fit preferentially into the active site of a specific isoform, avoiding off-target inhibition of others. acs.orgbiorxiv.org For example, designing tails that interact favorably with residues unique to tumor-associated isoforms like hCA IX and XII is a major strategy in developing anti-cancer agents. mdpi.comtandfonline.com

Molecular docking studies, such as those performed for this compound, serve as a powerful predictive tool. hilarispublisher.comhilarispublisher.com They allow researchers to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity and best fit within the target isoform's active site before undertaking chemical synthesis and biological testing. hilarispublisher.com The correlation of docking scores with observed inhibitory activity for this compound validates its binding mode and provides a basis for designing next-generation antiepileptic drugs with potentially improved isoform selectivity and efficacy. hilarispublisher.comhilarispublisher.comiitbhu.ac.ingoogle.com

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | 3-chloro-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)benzenesulfonamide |

| Dorzolamide | (4S,6S)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide |

| Acetazolamide | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |

Computational and in Silico Investigations of Hcai/ii in 6

Molecular Docking Simulations of hCAI/II-IN-6 and Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govopenaccessjournals.com This technique is instrumental in understanding the binding of this compound to human carbonic anhydrase (hCA) isoforms.

Prediction of Binding Modes and Conformational Preferences

Molecular docking simulations are pivotal in predicting how this compound and its derivatives orient themselves within the active sites of hCA I and hCA II. These simulations reveal the crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the inhibitor-enzyme complex. nih.govresearchgate.net The sulfonamide moiety of these inhibitors typically coordinates with the zinc ion in the active site, a key interaction for potent inhibition. acs.org For instance, in many benzenesulfonamide (B165840) derivatives, the SO2 group of the sulfonamoyl moiety forms hydrogen bonds with the amino acid residue Thr199. tandfonline.com The binding of aryl sulfonamides involves the displacement of a metal-bound hydroxide (B78521) ion by the deprotonated nitrogen atom of the sulfonamide, an interaction stabilized by hydrogen bonding with the nearby Thr199 residue. acs.org The active site itself is a cone-shaped cleft, approximately 15 Å deep, with distinct hydrophilic and hydrophobic regions that accommodate the inhibitor. acs.org

The conformational preferences of the inhibitor and the key amino acid residues in the binding pocket are also elucidated. Docking studies have shown that in addition to the primary interaction with the zinc ion, residues such as His94, His96, His119, Val121, Leu198, and Pro202 can be involved in the binding of inhibitors to hCA II. nih.gov The prediction of these binding modes is the first step in understanding the structure-activity relationship and in the rational design of new, more effective inhibitors.

Assessment of Binding Affinities and Ranking of Analogs

Beyond predicting the binding pose, molecular docking is used to estimate the binding affinity between an inhibitor and an enzyme, often expressed as a docking score or binding energy. nih.govtandfonline.com These scores are used to rank a series of analogs, prioritizing those with the most favorable predicted binding energies for synthesis and experimental testing. For example, docking scores for a series of benzenesulfonamide derivatives against hCA I ranged from -11.25 to -17.24 Kcal/mol, which was consistent with their experimental inhibitory activity. tandfonline.com This computational ranking is a critical component of virtual screening campaigns, where large libraries of compounds are computationally evaluated to identify potential hits.

It is important to note that while docking provides valuable predictions, the calculated affinities are estimates. Therefore, these results are often used in conjunction with other computational methods and experimental validation to confirm the inhibitory potency.

Molecular Dynamics Simulations of hCA-hCAI/II-IN-6 Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-inhibitor complex, complementing the static picture offered by molecular docking. openaccessjournals.com These simulations track the movements of atoms over time, offering insights into the stability and conformational flexibility of the complex.

Analysis of Dynamic Interactions and Stability of Enzyme-Inhibitor Complexes

Exploration of Conformational Landscapes and Water Networks

MD simulations allow for the exploration of the conformational landscape of the hCA-hCAI/II-IN-6 complex. acs.org This includes the flexibility of the protein's loops and the inhibitor itself. The active site of carbonic anhydrases is known to have flexible loop regions that can influence ligand binding. acs.org MD simulations can capture the dynamic nature of these loops and how they adapt to the bound inhibitor.

The simulations also provide detailed information about the network of water molecules within the active site. Water molecules can play a critical role in mediating interactions between the inhibitor and the enzyme. Understanding the dynamics of this water network is essential for a complete picture of the binding event and can provide valuable information for the design of new inhibitors with improved desolvation properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound and its analogs, QSAR models can predict the inhibitory potency based on various molecular descriptors.

QSAR models are developed using a training set of compounds with known inhibitory activities. tandfonline.com These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent inhibitors. The descriptors used in QSAR models can be of various types, including electronic, steric, hydrophobic, and topological properties. tandfonline.com For example, a QSAR study on a series of dithiocarbamate (B8719985) inhibitors of hCA isoforms found that hydrophobic, electronic, steric, topological, and shape parameters were critical for inhibitory activity. tandfonline.com

The predictive power of a QSAR model is typically assessed by its statistical significance, such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). tandfonline.com A reliable QSAR model should have high r² and q² values, indicating a good correlation between the predicted and experimental activities. tandfonline.com These models serve as a valuable tool in the hit-to-lead and lead optimization phases of drug discovery, enabling a more focused and efficient search for potent hCA inhibitors. cresset-group.com

| Compound Name |

| This compound |

| Acetazolamide |

Table 1: Key Computational Investigation Techniques for this compound

| Technique | Purpose | Key Outputs |

| Molecular Docking | Predicts the binding orientation and affinity of the inhibitor in the enzyme's active site. | Binding pose, docking score/binding energy, identification of key interacting residues. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the enzyme-inhibitor complex over time. | Stability of binding pose (RMSD), flexibility of protein and ligand (RMSF), analysis of persistent interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Establishes a mathematical relationship between chemical structure and biological activity. | Predictive models for inhibitory potency, identification of key molecular descriptors influencing activity. |

Development of Predictive Models for Inhibitory Potency

The development of predictive models for the inhibitory potency of hCA inhibitors is a cornerstone of modern drug design. These models, primarily Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical correlation between the chemical structure of compounds and their biological activity. This allows for the prediction of the inhibitory potency of novel compounds before their synthesis, saving time and resources.

The process typically involves a series of steps:

Data Set Selection: A series of compounds with known inhibitory activities against hCA I and hCA II is compiled. This forms the training set for building the model and a test set for validating its predictive power.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be 2D descriptors (e.g., topological indices, molecular weight) or 3D descriptors (e.g., steric and electrostatic fields).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like k-Nearest Neighbor (k-NN), are used to build a mathematical equation that links the descriptors to the inhibitory activity.

Model Validation: The model's robustness and predictive ability are rigorously tested using internal and external validation techniques.

Several QSAR studies have been successfully conducted on various series of sulfonamide inhibitors of hCA II. For instance, a 2D-QSAR model for a series of sulfanilamide (B372717) derivatives showed a good correlation coefficient (r²) of 0.8056 and a cross-validated squared correlation coefficient (q²) of 0.6742, indicating a reliable model. researchgate.net In another study, 3D-QSAR models (CoMFA and CoMSIA) were developed for a set of 51 compounds, yielding even higher q² values of 0.623 and 0.562, respectively, when based on the docked conformations of the ligands in the hCA II active site. researchgate.net

Interactive Data Table: Statistical Parameters of Representative QSAR Models for hCA Inhibitors

| Model Type | Target | No. of Compounds (Training/Test) | q² | r² | pred_r² | Reference |

| 2D-QSAR | hCA II | Not Specified | 0.6742 | 0.8056 | 0.7583 | researchgate.net |

| 3D-QSAR (k-NN MFA) | hCA II | Not Specified | 0.9494 | Not Specified | 0.7367 | researchgate.net |

| 3D-QSAR (CoMFA) | hCA II | 51/10 | 0.623 | 0.986 | Not Specified | researchgate.net |

| 3D-QSAR (CoMSIA) | hCA II | 51/10 | 0.562 | 0.987 | Not Specified | researchgate.net |

| 3D-QSAR (Pharmacophore) | hCA IX | Not Specified | 0.6872 | 0.9789 | Not Specified | harran.edu.tr |

Identification of Key Molecular Descriptors Influencing Activity

A critical outcome of QSAR studies is the identification of molecular descriptors that significantly influence the inhibitory activity. These descriptors provide valuable insights into the structure-activity relationship (SAR) and guide the design of more potent inhibitors.

For inhibitors of hCA II, several key descriptors have been identified through various computational studies:

Hydrophobicity: The inhibitory action of sulfanilamide derivatives against hCA II has been shown to be influenced by hydrophobicity. researchgate.net

Electropositivity: This is another crucial factor affecting the inhibitory action of sulfanilamide derivatives on hCA II. researchgate.net

Steric and Electrostatic Fields: 3D-QSAR studies often reveal the importance of steric bulk and electrostatic potential at specific positions in the molecule. For instance, favorable steric interactions in certain regions of the active site can enhance potency.

Specific Atoms and Groups: 2D-QSAR models have highlighted the contribution of specific atoms, such as halogens (chlorine and fluorine), and chemical groups like methylene (B1212753) and oxygen atoms, to the inhibition of hCA II. researchgate.net For other hCA isozymes, such as the tumor-associated hCA XII, the presence of a C2HN3 fragment was found to significantly increase inhibitory activity, while bromine and nitro groups were detrimental. bio-equip.com

Interactive Data Table: Key Molecular Descriptors for hCA Inhibition

| Descriptor Type | Influence on hCA II Activity | Reference |

| Hydrophobicity | Influential | researchgate.net |

| Electropositivity | Influential | researchgate.net |

| Halogens (Cl, F) | Contributory | researchgate.net |

| Methylene groups | Contributory | researchgate.net |

| Oxygen atoms | Contributory | researchgate.net |

Advanced Computational Approaches in hCA Inhibitor Discovery

Beyond QSAR, a range of advanced computational techniques are employed in the discovery and optimization of hCA inhibitors. These methods provide a more dynamic and detailed picture of the protein-ligand interactions.

Molecular Docking: This is a fundamental technique used to predict the binding pose of an inhibitor within the hCA active site. It helps in understanding the key interactions, such as the coordination of the sulfonamide group with the active site zinc ion and hydrogen bonds with surrounding amino acid residues. Docking studies are often a precursor to more advanced computational analyses and can be used to rationalize the SAR of a series of compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time. This method can be used to assess the stability of the predicted binding pose from docking, analyze the flexibility of the protein and the ligand, and identify key water molecules that may mediate interactions. For instance, MD simulations have been used to understand the atomic-level interactions responsible for the selectivity of certain inhibitors towards hCA II over other isoforms.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the hCA active site. A developed pharmacophore model can then be used to screen large virtual libraries of compounds to identify new potential inhibitors. A study on hCA IX inhibitors, for example, developed a pharmacophore model consisting of two H-bond acceptors, two H-bond donors, and one aromatic ring. harran.edu.tr

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy of an inhibitor to the protein. These calculations can provide more accurate predictions of binding affinity compared to docking scores alone and are valuable for ranking potential inhibitors.

These advanced computational approaches, often used in combination, form a powerful toolkit for the rational design of novel, potent, and selective hCA inhibitors.

Preclinical Biological Activity and Research Applications of Hcai/ii in 6

In Vitro Pharmacological Characterization Beyond Enzyme Kinetics

While the inhibitory constants (Ki) of hCAI/II-IN-6 against various hCA isoforms are well-established, showing potent, low nanomolar inhibition of hCA II and hCA VII, the scope of publicly available research beyond these enzymatic assays is limited.

Cell-Based Assays for hCA Activity Modulation (e.g., in specific cell lines)

Detailed studies employing specific cell lines to assess the modulation of hCA activity by this compound have not been extensively reported in peer-reviewed literature. The primary research that characterized this compound focused on its direct inhibitory effects on purified hCA enzymes. Therefore, specific data from cell-based assays demonstrating the compound's ability to alter intracellular or extracellular pH, ion transport, or other cellular processes mediated by carbonic anhydrases in specific cell lines are not currently available.

Studies on Cellular Target Engagement

Direct cellular target engagement studies, such as those using techniques like the cellular thermal shift assay (CETSA) to confirm the binding of this compound to its target carbonic anhydrase isoforms within a cellular environment, have not been published. The engagement with its intended targets (hCA II and hCA VII) is inferred from its potent enzyme inhibition and the correlation with its in vivo pharmacological effects.

Evaluation in Specific Preclinical Animal Models (Excluding Clinical Trials)

The in vivo evaluation of this compound has been more extensively documented, particularly in models of epilepsy, where it has demonstrated significant anticonvulsant effects.

Anticonvulsant Activity in in vivo Models

This compound has shown notable anticonvulsant activity in the maximal electroshock (MES) seizure model in both mice and rats. nih.gov In Swiss albino mice, the compound provided seizure attenuation and demonstrated a good anticonvulsant effect, with an ED₅₀ of 13.7 mg/kg. nih.gov When administered to Wistar albino rats, it also showed anti-MES activity. nih.gov The duration of action was significant, with protection from seizures observed for up to 1 hour after administration, after which the effect began to diminish. nih.gov

Research in Animal Models of Epilepsy

The primary application of this compound in preclinical research has been in the context of epilepsy. nih.gov Its selective inhibition of hCA II and hCA VII, isoforms implicated in epileptogenesis, forms the basis of its investigation as a potential anti-epileptic agent. nih.govacs.org Studies in mouse models of MES-induced seizures have confirmed its ability to provide significant protection. nih.gov These findings position this compound as a valuable research tool for exploring the role of specific carbonic anhydrase isoforms in seizure generation and propagation.

| Animal Model | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| Swiss Albino Mice | Maximal Electroshock (MES) | Provided seizure attenuation; ED₅₀ of 13.7 mg/kg. | nih.gov |

| Wistar Albino Rats | Maximal Electroshock (MES) | Demonstrated anti-MES activity. | nih.gov |

Investigation in Other Disease Models (e.g., cancer models targeting hCA IX/XII, if this compound is used as a tool or related compound)

There is no available scientific literature detailing the use of this compound as a research tool or therapeutic agent in preclinical cancer models targeting hCA IX or hCA XII. The compound's known high Ki value (>50,000 nM) against hCA XII suggests it is not an effective inhibitor of this isoform, making it an unlikely candidate for studies targeting hCA XII-expressing cancers. nih.gov Research with this compound has been narrowly focused on its potential applications in epilepsy.

Based on a thorough review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the requested outline. The provided structure focuses on the selective inhibition of tumor-associated carbonic anhydrases hCA IX and hCA XII, and the development of dual-targeting inhibitors in this context.

However, research indicates that this compound is a selective inhibitor of human carbonic anhydrase isoforms II (hCA II) and VII (hCA VII). Its activity is not associated with the tumor-related isoforms hCA IX and hCA XII, which are the exclusive focus of the requested article sections.

Therefore, generating content for the specified outline sections (7.3, 7.3.1, and 7.3.2) concerning this compound would be scientifically inaccurate as no research data exists to support these topics in relation to this specific compound. To maintain scientific accuracy and adhere to the strict content constraints of the prompt, the article cannot be written.

Future Research Trajectories and Unanswered Questions in Hcai/ii in 6 Studies

Advancements in hCAI/II-IN-6 Analog Design for Enhanced Selectivity and Potency

To further enhance the selectivity and potency of this compound, future research could explore several strategies. One approach involves the synthesis of analogs with modifications to the tail of the molecule. This "tail approach" has been successfully used to improve the potency and selectivity of other carbonic anhydrase inhibitors. By introducing different cyclic or acyclic moieties, it may be possible to achieve more specific interactions with the target isoforms.

Another promising avenue is the design of dual-target inhibitors. This strategy aims to create molecules that can modulate two different biological targets involved in a particular disease, potentially leading to enhanced therapeutic efficacy and reduced side effects. frontiersin.org For instance, analogs of this compound could be designed to also interact with another target relevant to epilepsy or other neurological disorders.

| Compound | R | Kᵢ hCA I (nM) | Kᵢ hCA II (nM) | Kᵢ hCA VII (nM) | Kᵢ hCA XII (nM) |

| Compound 1 | H | 250 | 12 | 8.5 | >50000 |

| Compound 2 | 4-F | 230 | 10 | 7.8 | >50000 |

| This compound | 4-Cl | 220 | 4.9 | 6.5 | >50000 |

| Compound 4 | 4-Br | 210 | 5.2 | 7.1 | >50000 |

| Compound 5 | 4-CH₃ | 260 | 15 | 9.2 | >50000 |

Integration of Omics Data with Structural and Computational Biology

Computational biology has already played a role in the study of this compound through molecular docking simulations. These studies have predicted the binding mode of the compound within the active sites of hCA I and hCA II, providing insights into the structural basis of its inhibitory activity. acs.org Future computational work could expand on this by using more advanced techniques like molecular dynamics simulations to study the dynamic interactions between the inhibitor and the enzyme, which can help in refining the design of next-generation analogs. acs.org

The integration of omics data can further enhance our understanding. For example, transcriptomic analysis of brain tissue from animal models treated with this compound could reveal changes in gene expression patterns related to its anticonvulsant effects. mdpi.com Proteomic studies could identify changes in protein levels and post-translational modifications, while metabolomics could uncover alterations in metabolic pathways. mdpi.com This multi-pronged approach can help in identifying novel biomarkers for treatment response, elucidating the downstream effects of hCA inhibition, and potentially uncovering new therapeutic targets. nih.gov

Future research should aim to generate and integrate multi-omics datasets from preclinical models of epilepsy treated with this compound. This will enable a systems-level understanding of its mechanism of action and facilitate the development of more personalized therapeutic strategies. mdpi.com

Elucidating Novel Binding Mechanisms and Allosteric Modulation

The primary mechanism of action for benzenesulfonamide-based carbonic anhydrase inhibitors is the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. acs.org Molecular docking studies have suggested that this compound follows this classical binding mode. acs.org However, the vast and complex nature of protein-ligand interactions leaves room for the exploration of novel binding mechanisms.

Future studies on this compound and its analogs should investigate the possibility of allosteric binding. This could be achieved through a combination of experimental techniques, such as X-ray crystallography of the inhibitor-enzyme complex, and computational methods designed to identify allosteric pockets. arxiv.org The identification of an allosteric binding site for this compound or a related analog would be a significant breakthrough, opening up new avenues for the design of highly selective and potent carbonic anhydrase inhibitors.

The elucidation of such novel binding mechanisms is a key unanswered question in the study of this compound and represents a fertile ground for future research.

Expanding the Therapeutic Potential of this compound based on Preclinical Findings

Epilepsy is a complex neurological disorder, and a significant number of patients suffer from drug-resistant epilepsy, creating a pressing need for new therapeutic options. plos.org The mechanism of action of this compound, through the inhibition of carbonic anhydrase, represents a different approach compared to many existing anti-epileptic drugs, which often target ion channels or neurotransmitter systems. This suggests that this compound could be effective in patients who are refractory to current treatments.

Beyond epilepsy, the inhibition of carbonic anhydrase has therapeutic implications for a range of other conditions. Given that this compound is a potent inhibitor of hCA II and hCA VII, isoforms that are expressed in the nervous system, it is plausible that it could have therapeutic benefits in other neurological disorders where these enzymes play a role. For instance, preclinical studies could explore the efficacy of this compound in models of neuropathic pain, glaucoma, or certain types of brain tumors where carbonic anhydrases are upregulated. tandfonline.commdpi.com

Furthermore, the involvement of carbonic anhydrases in pH regulation and ion transport suggests that this compound could have applications in non-neurological conditions as well. Future preclinical research should therefore aim to evaluate the efficacy of this compound in a broader range of disease models to fully explore its therapeutic potential.

Q & A

Q. What are the primary biochemical targets of hCAI/II-IN-6, and how do its inhibitory constants (Ki values) guide experimental design?

this compound selectively inhibits human carbonic anhydrase (CA) isoforms II and VII, with Ki values of 4.9 nM (hCA II) and 6.5 nM (hCA VII), while showing negligible activity against hCA XII (Ki >50,000 nM) . To design experiments, researchers should prioritize assays targeting these isoforms, such as stopped-flow CO2 hydration or esterase activity assays. Dose-response curves should account for its selectivity profile to avoid off-target effects in cellular or in vivo models.

Q. Which in vivo models are most appropriate for evaluating the anticonvulsant activity of this compound?

The compound exhibits anti-maximal electroshock (MES) activity, making rodent MES models (e.g., mice or rats) suitable for assessing seizure suppression . Researchers should standardize protocols for electrical stimulation intensity and pretreatment time (typically 30–60 minutes post-administration) to ensure reproducibility. Include positive controls like acetazolamide to benchmark efficacy.

Q. How can researchers validate the selectivity of this compound across CA isoforms in vitro?

Use recombinant CA isoforms (I, II, VII, XII) in parallel enzymatic assays under identical conditions (pH 7.4, 20°C). Measure inhibition via fluorometric or colorimetric methods and compare IC50 values. Cross-validate results with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Advanced Research Questions

Q. How should researchers resolve contradictions in inhibition data between isoforms (e.g., hCA I vs. II)?

Discrepancies may arise from assay conditions (e.g., buffer composition) or protein purity. Address this by:

- Repeating assays with purified isoforms (≥95% purity, validated via SDS-PAGE).

- Testing competitive vs. non-competitive inhibition modes using Lineweaver-Burk plots.

- Cross-referencing with structural data (e.g., X-ray crystallography) to identify binding-pocket variations . Document all variables in supplemental materials for transparency .

Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?

Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Report IC50 values with 95% confidence intervals and assess goodness-of-fit (R<sup>2</sup> >0.95). For in vivo studies, use ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring sample sizes (n ≥6) meet power analysis requirements .

Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?

- Employ high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to monitor intermediate purity.

- Use nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C) to confirm structural integrity at each synthetic step.

- Optimize reaction conditions (temperature, solvent) via design-of-experiment (DoE) approaches, such as factorial designs, to minimize byproducts .

Methodological Considerations

Q. What controls are essential for ensuring reproducibility in hCA inhibition assays?

Include:

Q. How should conflicting in vitro and in vivo efficacy data be addressed?

Reconcile discrepancies by:

- Evaluating pharmacokinetic parameters (e.g., bioavailability, half-life) via LC-MS/MS in plasma/brain tissue.

- Testing metabolites for off-target activity.

- Using conditional KO models (e.g., CA VII-deficient mice) to isolate isoform-specific effects .

Data Presentation and Replication

Q. What metadata must accompany published datasets on this compound?

Provide:

Q. How can researchers ensure experimental reproducibility across labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.